1,3-Dichloro-6-methylisoquinoline

Lipophilicity Drug-likeness ADME Prediction

1,3-Dichloro-6-methylisoquinoline (CAS 21902-38-5) is a synthetic, halogenated isoquinoline derivative with the molecular formula C₁₀H₇Cl₂N and a molecular weight of 212.07 g/mol. It bears two chlorine substituents at the C1 and C3 positions of the isoquinoline pyridine ring and a methyl group at the C6 position of the fused benzene ring.

Molecular Formula C10H7Cl2N
Molecular Weight 212.07 g/mol
CAS No. 21902-38-5
Cat. No. B1462926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-6-methylisoquinoline
CAS21902-38-5
Molecular FormulaC10H7Cl2N
Molecular Weight212.07 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=NC(=C2C=C1)Cl)Cl
InChIInChI=1S/C10H7Cl2N/c1-6-2-3-8-7(4-6)5-9(11)13-10(8)12/h2-5H,1H3
InChIKeyIQQBGIAYCYYEFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-6-methylisoquinoline (CAS 21902-38-5) – Core Identity and Procurement Baseline for a Heterocyclic Building Block


1,3-Dichloro-6-methylisoquinoline (CAS 21902-38-5) is a synthetic, halogenated isoquinoline derivative with the molecular formula C₁₀H₇Cl₂N and a molecular weight of 212.07 g/mol [1]. It bears two chlorine substituents at the C1 and C3 positions of the isoquinoline pyridine ring and a methyl group at the C6 position of the fused benzene ring . This compound is supplied primarily as a research chemical building block with typical purities ranging from 95% to 98% . Its computed XLogP3-AA value is 4.4, reflecting significant lipophilicity imparted by the dual chlorination and methyl substitution [1]. The compound is a solid at ambient temperature with a predicted density of 1.351 ± 0.06 g/cm³ and a predicted boiling point of 340.3 ± 37.0 °C [2]. As a dihalogenated isoquinoline, it serves as a versatile intermediate for regioselective cross-coupling and nucleophilic substitution reactions in medicinal chemistry and organic synthesis programs [3].

Why 1,3-Dichloro-6-methylisoquinoline Cannot Be Interchanged with Other Regioisomeric Dichloroisoquinolines in Synthesis Programs


Regioisomeric 1,3-dichloro-methylisoquinolines sharing the identical molecular formula (C₁₀H₇Cl₂N, MW 212.07) are not functionally interchangeable [1]. The position of the methyl substituent on the benzene ring (C5, C6, C7, or C8) dictates the electronic environment of the isoquinoline scaffold, which in turn modulates the reactivity and regioselectivity of the chlorine atoms at C1 and C3 during Pd-catalysed cross-coupling reactions [2]. The seminal work by Ford et al. demonstrated that under Pd(PPh₃)₄ catalysis, arylboronic acids couple exclusively at the C1 position of 1,3-dichloroisoquinoline, leaving the C3 chlorine intact for subsequent functionalization [2]. The electronic influence of a methyl substituent on the benzene ring alters the relative activation barriers at C1 versus C3, and the 6-methyl substitution pattern provides a distinct electronic profile—para to the nitrogen and meta to the C3 chlorine—that is not replicated by the 5-methyl (ortho to C1), 7-methyl (para to C3), or 8-methyl (ortho to C3) regioisomers . Consequently, synthetic routes optimised for the 6-methyl isomer may produce markedly different regioisomeric ratios, yields, or require distinct catalyst–ligand systems compared to its regioisomeric analogs, making blind substitution a source of irreproducible synthetic outcomes [2].

Quantitative Differentiation Evidence for 1,3-Dichloro-6-methylisoquinoline Versus Closest Analogs


LogP Differential: 1,3-Dichloro-6-methylisoquinoline vs. Unsubstituted Parent 1,3-Dichloroisoquinoline

The computed partition coefficient (XLogP3-AA) of 1,3-dichloro-6-methylisoquinoline is 4.4, compared with a measured/calculated LogP of approximately 3.54 for the parent compound 1,3-dichloroisoquinoline lacking the 6-methyl group [1]. This difference of approximately 0.86 log units represents a roughly 7.2-fold increase in predicted octanol–water partition coefficient, substantially altering the compound's predicted membrane permeability and distribution behaviour in biological assays .

Lipophilicity Drug-likeness ADME Prediction

Predicted Boiling Point Differential: 6-Methyl vs. 5-Methyl Regioisomer

Predicted boiling points for the regioisomeric 1,3-dichloro-methylisoquinolines reveal a notable difference: the 6-methyl isomer has a predicted boiling point of 340.3 ± 37.0 °C, while the 5-methyl isomer (CAS 21902-40-9) has a reported boiling point of 320.7 °C at 760 mmHg—a difference of approximately 19.6 °C [1]. This differential volatility has practical implications for distillation-based purification and gas-chromatographic analysis.

Thermophysical Properties Purification Strategy Process Chemistry

Procurement Cost and Purity Tier Comparison Among 1,3-Dichloro-methylisoquinoline Regioisomers

Pricing data from a single European vendor (CymitQuimica/Fluorochem) for the four regioisomeric 1,3-dichloro-methylisoquinolines reveals that the 6-methyl isomer occupies a mid-range cost position at €132–164 per gram (95–98% purity), whereas the 5-methyl isomer is notably less expensive at €94 per gram (95% purity), and the 8-methyl isomer is substantially more costly at approximately €665 per gram (97% purity) . The 6-methyl isomer is also available at 98% purity from multiple suppliers, including Macklin (¥907/1g, 98%) and Beyotime (¥4606/5g, 98%), offering procurement flexibility for gram-scale research [1].

Procurement Economics Building Block Selection Synthetic Feasibility

Regioselective Reactivity: 6-Methyl Substitution Preserves Unencumbered C1 and C3 Positions for Sequential Cross-Coupling

The foundational study by Ford et al. (1997) on 1,3-dichloroisoquinoline established that under Pd(PPh₃)₄ catalysis, arylboronic acids undergo chemo-selective Suzuki–Miyaura coupling exclusively at the C1 position, yielding 1-aryl-3-chloroisoquinolines with the C3 chlorine preserved for subsequent orthogonal functionalization [1]. The 6-methyl substitution pattern places the electron-donating methyl group on the benzene ring, remote from both the C1 and C3 reactive centres, thereby exerting a purely electronic (inductive/resonance) influence on reactivity without introducing steric hindrance . In contrast, the 5-methyl regioisomer places the methyl group ortho to the C1 chlorine, potentially introducing steric congestion that can attenuate coupling rates at C1, while the 8-methyl isomer places the methyl group ortho to C3, potentially perturbing the second functionalization step .

Regioselective Synthesis Palladium Catalysis C–H Functionalization

Optimal Research and Procurement Scenarios for 1,3-Dichloro-6-methylisoquinoline Based on Quantitative Differentiation Evidence


Scaffold for Sequential, Regiospecific Pd-Catalysed Cross-Coupling in Drug Discovery Libraries

When a medicinal chemistry program requires an isoquinoline scaffold that can be sequentially functionalised at C1 and C3 via Suzuki–Miyaura or related Pd-catalysed cross-coupling reactions without steric interference, the 6-methyl isomer is preferred over the 5-methyl and 8-methyl regioisomers because the methyl group is positioned remotely from both reactive centres [1]. The C1 chlorine can be displaced first with aryl or heteroaryl boronic acids under Pd(PPh₃)₄ conditions, followed by C3 functionalisation in a second orthogonal coupling step, enabling the rapid generation of 1,3-diaryl-6-methylisoquinoline libraries with diverse substitution patterns [1]. The higher LogP (4.4) relative to the unsubstituted parent (3.54) also makes this scaffold particularly suitable for targets requiring enhanced membrane permeability [2].

Physicochemical Tool Compound for LogP-Dependent SAR Studies

For structure–activity relationship (SAR) investigations where incremental lipophilicity modulation is critical, 1,3-dichloro-6-methylisoquinoline provides a defined ΔLogP of approximately +0.86 relative to the parent 1,3-dichloroisoquinoline scaffold [2]. This quantifiable difference, driven solely by the addition of a single methyl group at the C6 position, allows medicinal chemists to probe the impact of lipophilicity on target binding, cellular potency, and metabolic stability while holding the core dihalogenated isoquinoline pharmacophore constant. The compound's solid physical form and availability at 98% purity from multiple vendors facilitate reproducible preparation of DMSO stock solutions for high-throughput screening .

Cost-Effective Building Block for Gram-Scale Process Chemistry Route Scouting

At €132–164 per gram (95–98% purity), the 6-methyl isomer offers a favourable cost profile for gram-scale route optimisation compared to the substantially more expensive 8-methyl isomer (~€665/g), while providing synthetic advantages over the cheaper 5-methyl isomer (€94/g) when steric freedom at C1 is required . The predicted boiling point of 340.3 °C and predicted density of 1.351 g/cm³ provide starting parameters for distillation-based purification and solvent selection during process development [3]. Multiple vendors (AKSci, CymitQuimica, Macklin, Beyotime, Bide Pharmatech) supply this compound, ensuring competitive procurement and reduced supply-chain risk for multi-step synthesis campaigns .

Reference Standard for Regioisomer Identification in Analytical Method Development

The 6-methyl isomer can serve as an authentic reference standard for HPLC and LC-MS method development aimed at separating and quantifying regioisomeric impurities in 1,3-dichloro-methylisoquinoline samples. The predicted boiling point differential of approximately 19.6 °C versus the 5-methyl isomer also supports the development of GC-based purity methods where co-elution of regioisomers is a concern [3]. Given that all four regioisomers share identical molecular weight (212.07 Da) and molecular formula (C₁₀H₇Cl₂N), chromatographic separation must rely on subtle differences in polarity and shape, making authentic reference material essential for method validation [1].

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